molecular formula C12H17NO B2585660 2-(2-Methoxyphenyl)piperidine CAS No. 118577-00-7

2-(2-Methoxyphenyl)piperidine

Cat. No.: B2585660
CAS No.: 118577-00-7
M. Wt: 191.274
InChI Key: ZZBFEVGWWXDHPT-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)piperidine” is a compound with the CAS Number: 118577-00-7 . It has a molecular weight of 191.27 and its IUPAC name is this compound . The physical form of this compound is liquid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO/c1-14-12-8-3-2-6-10 (12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemical and Analytical Characterization

    • 2-(2-Methoxyphenyl)piperidine has been characterized using various analytical techniques. It was identified in the context of research on psychoactive arylcyclohexylamines, alongside other compounds, through methods like gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography electrospray tandem mass spectrometry (De Paoli et al., 2013).
  • Synthesis and Differentiation from Isomers

    • The synthesis of this compound and its differentiation from its isomeric forms have been a focus of research. This is important for chemical analysis and ensuring the purity of the compound for research purposes (McLaughlin et al., 2016).
  • Radiolabeled Antagonists in Neurotransmission Studies

    • Research has been conducted using derivatives of this compound as radiolabeled antagonists for studying neurotransmission, particularly in the context of the serotonergic system with positron emission tomography (PET) (Plenevaux et al., 2000).
  • Impact on Stereochemical Outcomes in Synthesis

    • The compound has been used to study the influence of certain strains on the stereochemical outcomes of cyclization reactions, which is significant in the synthesis of various chemical structures (Ramakrishna et al., 2016).
  • Investigation into Selective Binding and Activity at Receptors

    • Research has explored the role of methyl substitution on the piperidine ring of derivatives, including this compound, for selective binding and activity at certain receptors. This is crucial for understanding receptor interactions and potential therapeutic applications (Berardi et al., 2005).
  • Investigations in Molecular Structure

    • Studies on compounds like 1-Chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one, which share a structural resemblance to this compound, provide insights into molecular conformations and interactions (Thenmozhi et al., 2009).
  • Role in Bacterial Persistence Studies

    • Research has been conducted on compounds structurally related to this compound for their role in killing bacterial persisters, which can contribute to the development of new antimicrobial strategies (Kim et al., 2011).
  • Synthesis and Docking Analysis for Receptor Affinity

    • The compound has been involved in the synthesis and docking analysis of novel substituted piperidines and piperazines, contributing to the understanding of dopaminergic ligand interactions (Penjisevic et al., 2016).
  • Pharmacological Profiling

    • This compound and its analogues have been studied for their pharmacological profiles, including affinities for receptors like the NMDA receptor, which is important for understanding their psychoactive effects (Roth et al., 2013).
  • Investigations in Crystallography

    • Studies in crystallography involving compounds structurally related to this compound contribute to the understanding of molecular geometry and interactions in solid-state forms (Jayabharathi et al., 2008).
  • Biological Evaluation and DNA Binding Studies

    • Research on derivatives of this compound includes the study of their biological activities, such as antibacterial and antioxidant properties, and DNA binding studies, which are essential for drug development and molecular biology applications (Mohanraj & Ponnuswamy, 2018).
  • Computational Evaluation as Dopaminergic Ligands

    • The compound has been part of studies involving computational evaluation for its role as a dopaminergic ligand, contributing to the understanding of its interactions with the dopamine D2 receptor (Penjišević et al., 2016).
  • Synthesis and Characterization in Organic Chemistry

    • Research in organic chemistry involves the synthesis and characterization of novel pyridines structurally related to this compound, contributing to the field of synthetic organic chemistry (Feng, 2011).
  • Investigations in Drug Discovery and Therapy

    • Compounds structurally related to this compound have been investigated for their potential in drug discovery and therapy, particularly in targeting specific receptors like c-Met/ALK (Li et al., 2013).
  • Natural Product Research

    • Research has also explored the presence of piperidine alkaloids, similar to this compound, in natural sources like mangrove plants, contributing to the field of natural product chemistry (Liu et al., 2010).
  • Toxicological and Clinical Effects

    • Investigations into the toxicological and clinical effects of compounds related to this compound provide insights into the safety and potential risks associated with these compounds (Helander et al., 2015).

Safety and Hazards

The safety information for “2-(2-Methoxyphenyl)piperidine” includes several hazard statements such as H302, H315, H318, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including “2-(2-Methoxyphenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.

Cellular Effects

Piperidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Methoxyphenyl)piperidine is not well-defined. Piperidine derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Piperine, a piperidine alkaloid, has been studied in animal models, and it was found that the effects varied with different dosages .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBFEVGWWXDHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118577-00-7
Record name 2-(2-methoxyphenyl)piperidine
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